AW-464
説明
Origin and Chemical Classification as a Quinol Compound
PMX464 is a synthetic organic compound. Chemically, it is classified as a benzothiazole (B30560) substituted quinol, belonging to the group of (hetero)aromatic 4-hydroxycyclohexa-2,5-dienones nih.govnih.gov. Its formal name is 4-(2-benzothiazolyl)-4-hydroxy-2,5-cyclohexadien-1-one, with the molecular formula C₁₃H₉NO₂S and a molecular weight of 243.3 g/mol caymanchem.com. This structural classification is key to understanding its reactivity, particularly its ability to interact with thiol groups in proteins nih.gov.
Historical Context of its Discovery and Early Identification as AW464
PMX464 was initially identified and studied under the name AW464, and also referred to as NSC 706704 nih.govnih.gov. Early research highlighted its activity against certain cancer cell lines, including colon, renal, and breast cancers, based on screening by the National Cancer Institute (NCI) nih.govnih.gov. COMPARE analysis conducted during this early phase suggested a possible interaction with the thioredoxin/thioredoxin reductase signaling pathway nih.govnih.gov.
Overview of Key Biological Activities and Therapeutic Research Domains
PMX464 exhibits a range of biological activities that have led to its investigation in several therapeutic research domains. A key activity is its antiproliferative effect on various tumor cell lines and endothelial cells nih.govnih.gov. Studies have shown it to be effective against colorectal and breast cancer cell lines in vitro, with an IC₅₀ of approximately 0.5 μM nih.gov. Interestingly, its effects may be enhanced under hypoxic conditions, a common characteristic of solid tumors nih.govnih.gov. PMX464 has also demonstrated potential antiangiogenic effects, selectively affecting proliferating endothelial cells and inhibiting endothelial tube differentiation nih.gov.
Beyond cancer, PMX464 has been investigated for its activity against Trypanosoma brucei, the parasite that causes African sleeping sickness. It has shown potent trypanocidal activity, perturbing trypanothione (B104310) metabolism in these parasites nih.govuni-bielefeld.denih.gov. Additionally, PMX464 has been explored for its anti-inflammatory properties, inhibiting NF-κB-dependent proinflammatory activation in alveolar epithelial cells nih.gov. Research also suggests a potential role as an antiplatelet agent by influencing platelet function and thrombus formation plos.orgresearchgate.netmdpi.com.
Significance within Redox Biology and Target-Driven Drug Discovery
PMX464 holds significance in redox biology due to its proposed mechanism of action involving the thioredoxin (Trx) system nih.govnih.gov. The Trx system plays a crucial role in maintaining cellular redox homeostasis and regulating various cellular functions, including proliferation and protection against oxidative stress researchgate.netresearchgate.netuni-regensburg.denih.gov. PMX464 is considered a thiol-reactive quinol and a putative inhibitor of the Trx/thioredoxin reductase (TrxR) system nih.govnih.gov. It is thought to inhibit Trx redox cycling by forming an irreversible complex with the active-site thiol groups in the reduced form of Trx nih.gov. Specifically, it has been shown to inhibit Trx1 function, potentially by binding to its cysteine residues nih.govuni-regensburg.demolbiolcell.orgresearchgate.net.
Its activity and proposed mechanism have positioned PMX464 within the realm of target-driven drug discovery, focusing on the thioredoxin system and other thiol-dependent pathways. The differential sensitivity observed between tumor cells and some normal cells (like quiescent fibroblasts and endothelial cells) to PMX464 suggests a potential therapeutic window, making the Trx system an attractive target in cancer therapy nih.govnih.gov. Furthermore, its activity against trypanothione metabolism in trypanosomes highlights the potential of targeting unique redox systems in pathogens nih.govuni-bielefeld.denih.gov.
Detailed research findings on PMX464's effects on cell proliferation and Trx1 function are summarized in the table below:
| Cell Line (Origin) | Condition | PMX464 Effect on Proliferation | IC₅₀ (approx.) | Effect on Trx1 Function | Citation |
| Colorectal Cancer (HCT116, HT29) | Normoxia | Antiproliferative | 0.5 μM | Inhibited (HT29) | nih.govnih.gov |
| Colorectal Cancer (HT29) | Hypoxia | Enhanced Antiproliferative | 0.1 μM | Enhanced Inhibition | nih.govnih.gov |
| Renal Cancer (CAKI-1, ACHN) | Not specified | Antiproliferative | Not specified | Not specified | nih.gov |
| Breast Cancer (MCF7, MDA-N, MDA-MB435) | Not specified | Antiproliferative | Not specified | Not specified | nih.gov |
| Endothelial Cells (HUVEC, HUMMEC) | Proliferating | Antiproliferative | 0.5 μM | Inhibited (HUVEC, Normoxia) | nih.govnih.gov |
| Endothelial Cells (HUVEC) | Quiescent | Resistant | Not applicable | No Inhibition | nih.govnih.gov |
| Fibroblasts (NHDF, MRCV) | Normoxia | Relatively Resistant | >0.5 μM | Low/No Inhibition | nih.govnih.gov |
| Trypanosoma brucei (Wild Type) | In vitro | Cytocidal | 41.2 ± 2.3 nM | Inhibition of Trypanothione, TryP, TDPX | nih.govuni-bielefeld.denih.gov |
| Trypanosoma brucei (TRYS-overexpressing) | In vitro | Reduced Sensitivity | 77.4 ± 2.1 nM | Not specified | nih.govnih.gov |
| Alveolar Epithelial Cells (A549) | IL-1β-stimulated | Inhibited Proinflammatory Activation | Not specified | Inhibition of NF-κB pathway | nih.gov |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYBYKXWYDVVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485842-97-5 | |
| Record name | AW-464 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485842975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AW-464 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJX11V636Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidation of Molecular Mechanisms of Action
Primary Interaction with the Thioredoxin (Trx) System
The thioredoxin system, comprising Thioredoxin-1 (Trx1) and Thioredoxin Reductase-1 (TrxR1), plays a pivotal role in regulating a myriad of cellular processes through the reduction of disulfide bonds in proteins. PMX464 has been identified as a potent inhibitor of this system, primarily targeting the function of cytosolic Trx1.
Inhibition of Cytosolic Thioredoxin-1 (Trx1) Function
PMX464 acts as a functional inhibitor of Trx1, disrupting its ability to reduce target proteins. nih.gov This inhibition has been demonstrated in various studies, with reported IC50 values for the inhibition of Trx1 redox activity in the low micromolar range. For instance, in cell-free assays, PMX464 has been shown to inhibit the insulin-reducing activity of Trx with an IC50 of approximately 20 μM. nih.gov Another study reported an IC50 of 10 μM, which decreased to 5 μM with pre-incubation. nih.gov
The inhibitory action of PMX464 is attributed to its direct interaction with the cysteine residues located within the highly conserved -Cys-Gly-Pro-Cys- active site of Trx1. nih.gov Molecular modeling and high-performance liquid chromatography (HPLC) studies have suggested that PMX464 can bind to all five cysteine residues of Trx1, with a particular affinity for the active site cysteines, Cys32 and Cys35. nih.gov As a thiol-reactive quinol, PMX464 is thought to directly engage with the thiol groups of these cysteine residues, thereby blocking the catalytic activity of the enzyme. nih.gov
There is evidence to suggest that PMX464 forms an irreversible complex with the reduced form of Trx1. nih.gov This is supported by the characterization of PMX464 as a member of the (hetero)aromatic 4-hydroxycyclohexa-2,5-dienones ('quinols') group, which are known to inhibit Trx redox cycling by forming such stable complexes with the active-site thiol groups. nih.gov However, it is important to note that some research indicates a degree of reversibility, as the anti-proliferative effects of PMX464 were observed to be lost after a certain period, suggesting the phenomenon may not be entirely permanent. nih.gov
Modulation of Thioredoxin Reductase (TrxR1) Activity
In contrast to its direct inhibitory effect on Trx1, PMX464 does not appear to directly inhibit the enzymatic activity of Thioredoxin Reductase-1 (TrxR1). nih.gov However, the functional inhibition of Trx1 by PMX464 can indirectly modulate the TrxR1 system. Research suggests that the inhibition of Trx1 function can lead to a compensatory upregulation of TrxR1 protein levels. nih.gov This indicates a feedback mechanism within the thioredoxin system in response to the disruption of Trx1 activity.
| Enzyme | Effect of PMX464 | Reported IC50 |
| Thioredoxin-1 (Trx1) | Functional Inhibition | ~5-20 µM |
| Thioredoxin Reductase-1 (TrxR1) | No direct inhibition; potential for indirect upregulation | Not Applicable |
Downstream Consequences on Cellular Redox Homeostasis
The thioredoxin system is a central regulator of cellular redox balance, and its inhibition by PMX464 has significant downstream effects. By disrupting the function of Trx1, PMX464 impairs the cell's ability to counteract oxidative stress.
Influence on Thiol-Disulfide Exchange Dynamics
PMX464, a benzothiazole-substituted quinol, is recognized as a thiol-reactive compound that significantly influences cellular redox balance through interaction with thiol-disulfide exchange systems. nih.govnih.govmedchemexpress.com Its mechanism involves acting as an inhibitor of the thioredoxin (Trx) system. rndsystems.com Research indicates that PMX464 can bind to cysteine residues within thioredoxin-1 (Trx-1), including the critical active site cysteines, Cys32 and Cys35. This interaction leads to the oxidative formation of a disulfide bridge between these residues, thereby inactivating the enzyme. By targeting these key thiol groups, PMX464 disrupts the normal catalytic cycle of thioredoxin, which is essential for reducing disulfide bonds in a multitude of substrate proteins. This interference with the thiol-disulfide exchange process alters cellular signaling pathways and can impede cell proliferation. Furthermore, the activity of PMX464 is not limited to thioredoxin, as it is understood to act on other thiol-containing proteins, contributing to its broader effects on cellular redox status. nih.govnih.gov
Interaction with Trypanothione (B104310) Metabolism in Parasitic Organisms
While PMX464 is known to target the thioredoxin system in mammalian cells, it exhibits potent trypanocidal (cell-killing) activity by targeting the unique thiol metabolism of trypanosomes, which lacks a thioredoxin/thioredoxin reductase system. nih.govnih.gov This distinct pathway in parasites relies on trypanothione.
PMX464 demonstrates a direct inhibitory effect on key components of the trypanothione system. nih.gov Studies on Trypanosoma brucei have shown that treatment with PMX464 leads to a significant loss of intracellular trypanothione (T(SH)₂), a unique dithiol crucial for the parasite's antioxidant defense. nih.govnih.gov In addition to depleting T(SH)₂, enzyme assays have confirmed that PMX464 directly inhibits tryparedoxin peroxidase (TryP), a 2-Cys peroxiredoxin that is vital for detoxifying reactive oxygen species in these organisms. The inhibition of both T(SH)₂ and TryP occurs in a time- and concentration-dependent manner, effectively crippling the parasite's ability to manage oxidative stress. nih.govnih.gov
PMX464 exhibits a rapid and cytocidal effect on trypanosomes, a highly desirable characteristic for an anti-parasitic agent. nih.gov The compound's mechanism is linked to the disruption of the parasite's oxidant defenses. nih.govnih.gov The specificity of PMX464 for the trypanothione system is highlighted by its binding affinity. It binds the dithiol T(SH)₂ much more tightly than it binds monothiols like glutathione (B108866) and L-cysteine. nih.gov Research has established dissociation constants (Kd) that quantify this preferential binding, as detailed in the table below. nih.gov Furthermore, experiments have shown that overexpressing trypanothione synthetase, the enzyme that produces T(SH)₂, in T. brucei leads to decreased sensitivity to PMX464, confirming that trypanothione metabolism is a primary target. nih.govnih.gov
| Thiol Compound | Binding Ratio (Thiol:PMX464) | Dissociation Constant (Kd) |
|---|---|---|
| Trypanothione (T(SH)₂) | 1:1 | 430 nM |
| Glutathione | 2:1 | 6 µM |
| L-cysteine | 2:1 | 27 µM |
The inhibitory action of PMX464 on the trypanothione system is based on its reactivity with free thiol groups. nih.gov It is proposed that PMX464 reacts specifically with the reduced, active forms of its target proteins but not with their oxidized disulfide forms. nih.gov In the case of Tryparedoxin Peroxidase (TryP), which functions as a homodimer, PMX464 is thought to bind to the two catalytic thiols, cross-linking the two TryP subunits. researchgate.net This covalent modification prevents the enzyme from participating in its redox cycle, effectively halting its peroxidase activity. The inhibition of T(SH)₂ occurs through direct binding, with PMX464 forming a stable adduct with the dithiol, thereby sequestering it and preventing its participation in crucial redox reactions within the parasite. nih.gov
Influence on Inflammatory Signaling Pathways
In addition to its effects on cancer cells and parasites, PMX464 also modulates host inflammatory responses by targeting key signaling pathways.
PMX464 has been identified as an inhibitor of the pro-inflammatory transcription factor Nuclear Factor-κB (NF-κB). nih.govnih.gov In human alveolar epithelial cells stimulated with interleukin-1β (IL-1β), PMX464 was shown to reduce the expression of NF-κB-dependent inflammatory mediators such as ICAM-1, GM-CSF, and CXCL8. nih.gov The mechanism of this suppression involves targeting the NF-κB pathway at a point upstream of the IκB kinase (IKK) complex. nih.gov PMX464 inhibits the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκBα degradation, PMX464 effectively blocks the nuclear translocation of the NF-κB p65 subunit and its subsequent DNA binding, thereby shutting down the transcription of pro-inflammatory genes. nih.govnih.gov
Suppression of Nuclear Factor-κB (NF-κB) Activation
Inhibition of IκB Kinase (IKK) Activity
A pivotal step in the activation of the NF-κB pathway is the phosphorylation of the inhibitor of κB (IκB) proteins by the IκB kinase (IKK) complex. Research has shown that PMX464 effectively curtails this process. In A549 cells stimulated with IL-1β, pretreatment with PMX464 led to a substantial reduction in IKK activity. nih.gov This inhibitory effect on the IKK complex is a crucial upstream event in the compound's mechanism, preventing the subsequent steps required for NF-κB activation. nih.govnih.gov
Effects on IκB-α Degradation and Phosphorylation
Following IKK activation, the phosphorylation of IκB-α marks it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus. PMX464 has been shown to interfere with this critical step. In IL-1β-stimulated A549 cells, PMX464 prevented the rapid, initial loss of IκB-α. nih.gov Instead of the typical swift degradation, the compound induced a more gradual decline in IκB-α protein levels over a six-hour period. nih.gov This stabilization of IκB-α is a direct consequence of the inhibition of its phosphorylation, a process also shown to be diminished by PMX464. nih.govnih.gov
Disruption of NF-κB DNA Binding and Nuclear Translocation
The ultimate function of NF-κB is to act as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes. This requires its translocation from the cytoplasm to the nucleus. PMX464 has been demonstrated to effectively inhibit this process. nih.govfrontiersin.org Studies in A549 cells revealed that PMX464 inhibited the IL-1β-induced nuclear translocation of the NF-κB p65 subunit. nih.govnih.gov Consequently, the binding of NF-κB to its DNA targets is also significantly reduced in the presence of PMX464. nih.gov
Downregulation of Pro-inflammatory Gene Expression and Mediator Release
By inhibiting the activation of NF-κB, PMX464 effectively suppresses the transcription of numerous pro-inflammatory genes. This leads to a reduction in the production and release of key mediators that drive the inflammatory response.
Intercellular Adhesion Molecule-1 (ICAM-1)
ICAM-1 is an adhesion molecule expressed on the surface of various cell types, including lung epithelial and endothelial cells, and plays a crucial role in the recruitment of leukocytes to sites of inflammation. The expression of ICAM-1 is heavily dependent on NF-κB activation. Research has confirmed that PMX464 significantly reduces the expression of ICAM-1 in IL-1β-stimulated A549 cells and human lung microvascular endothelial cells (HLMVEC). nih.govnih.gov
Chemokine (C-X-C motif) Ligand 8 (CXCL8)
CXCL8, also known as interleukin-8 (IL-8), is a potent chemoattractant for neutrophils and other granulocytes, playing a central role in the inflammatory cascade. Its expression is tightly regulated by the NF-κB pathway. In line with its inhibitory effect on NF-κB, PMX464 has been shown to decrease the expression of CXCL8 in A549 cells that have been stimulated with IL-1β. nih.govnih.gov
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
GM-CSF is a cytokine that stimulates the production of granulocytes and macrophages and promotes their pro-inflammatory functions. The transcription of the GM-CSF gene is also under the control of NF-κB. Studies have demonstrated that pretreatment with PMX464 leads to a reduction in the expression of GM-CSF in IL-1β-stimulated A549 cells. nih.govnih.gov
| Summary of PMX464's Molecular Mechanisms | Effect |
| Target Molecule/Process | Observed Effect of PMX464 |
| IκB Kinase (IKK) Activity | Substantial Reduction |
| IκB-α Phosphorylation | Inhibition |
| IκB-α Degradation | Prevention of rapid degradation |
| NF-κB p65 Nuclear Translocation | Inhibition |
| NF-κB DNA Binding | Inhibition |
| ICAM-1 Expression | Reduction |
| CXCL8 Expression | Reduction |
| GM-CSF Expression | Reduction |
Context-Dependent Mechanisms Independent of Direct Thioredoxin Inhibition
While PMX-464 is recognized as a putative inhibitor of the thioredoxin (Trx) system, evidence suggests its biological activities are not solely dependent on the direct inhibition of Thioredoxin-1 (Trx-1). Research indicates that PMX-464, a thiol-reactive quinol, can modulate cellular processes through interactions with other thiol-containing proteins. This suggests a broader mechanism of action that is context-dependent and extends beyond the Trx system.
In studies using human alveolar epithelial cells (A549), PMX-464 was shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition occurred at a step upstream of the IκB kinase (IKK) complex. However, when Trx expression was silenced using RNA interference (siRNA), there was no corresponding effect on the inflammatory response or key steps in the NF-κB pathway. This crucial finding implies that the anti-inflammatory effects of PMX-464 in this cell type are not mediated through its interaction with Trx but rather through its action on other thiol-containing proteins within the signaling cascade.
Furthermore, PMX-464 has been identified as a potential inhibitor of other cellular targets, including:
NF-κB activation: Perturbation of redox homeostasis by PMX-464 can indirectly inhibit NF-κB.
HIF signal transduction: It has been shown to inhibit the hypoxia-inducible factor signaling pathway.
tNOX (Tumor-associated NADH oxidase): PMX-464 demonstrates inhibitory activity against this enzyme.
PDI (Protein Disulfide Isomerase): PDI is another potential target for PMX-464.
Peroxiredoxin: This antioxidant enzyme is also considered a potential target.
These findings highlight that the molecular mechanisms of PMX-464 are multifaceted. The compound's ability to react with cysteine sulfhydryl groups allows it to interact with a range of proteins, leading to context-dependent biological outcomes that are independent of its direct inhibitory effect on thioredoxin.
Effects on Platelet Redox Regulation and Function
PMX-464 exerts significant influence on platelet function by modulating their redox state. The NADPH/thioredoxin reductase/thioredoxin system is crucial for regulating the thiol profile of key platelet receptors, thereby influencing their reactivity and function. By inhibiting this system, PMX-464 alters the redox balance within platelets, leading to diminished platelet responses, aggregation, and adhesion.
Attenuation of Platelet Activation
PMX-464 has been demonstrated to effectively attenuate platelet activation, particularly in response to collagen-related stimuli. Studies have shown that PMX-464 inhibits platelet activation and aggregation mediated by the glycoprotein VI (GPVI) receptor, a major signaling receptor for collagen.
In experiments using platelet-rich plasma (PRP) from healthy human volunteers, PMX-464 selectively and significantly inhibited aggregation induced by collagen-related peptide (CRP-XL), a specific GPVI agonist. This inhibition was found to be time-dependent, with longer incubation periods potentiating the inhibitory effect.
| Incubation Time with 30 μM PMX-464 | Effect on CRP-XL-Induced Aggregation | Source |
|---|---|---|
| 30 seconds | Minimal Inhibition | |
| 2 minutes | Partial Inhibition | |
| 10 minutes | Significant Inhibition |
Furthermore, PMX-464 was shown to increase the EC50 value of CRP-XL, indicating a reduced potency of the agonist in the presence of the inhibitor. A 10-minute incubation with 30 μM PMX-464 increased the EC50 approximately five-fold, while a 30-minute incubation with 10 μM PMX-464 resulted in a six-fold increase.
Inhibition of Thrombus Formation
Consistent with its anti-platelet activation properties, PMX-464 effectively inhibits thrombus formation. In in vitro studies using whole blood under flow conditions, PMX-464 significantly reduced thrombus formation on a type I collagen matrix. This inhibition of thrombus formation is a direct consequence of its ability to interfere with platelet adhesion and aggregation processes that are fundamental to thrombus development. The capacity of PMX-464 to decrease thrombus formation in vitro highlights its potential as a modulator of thrombotic events.
Modulation of Thiol-Containing Proteins in Platelets
The function of many platelet surface proteins is critically dependent on the redox state of their thiol groups. The thioredoxin system plays a key role in maintaining these proteins in a reduced state, which is necessary for their function. By inhibiting this system, PMX-464 can lead to the oxidation of thiols on crucial platelet receptors, thereby modulating their activity.
Preclinical Efficacy and Cellular Pharmacology of Pmx464
Antineoplastic Activity in In Vitro Cancer Models
Preclinical studies have investigated the effects of PMX464 across various cancer cell lines, demonstrating anti-proliferative and cytotoxic effects. researchgate.netmdpi.comnih.gov Its activity is particularly noted in colon, renal, and certain breast cancer cell lines. nih.govmdpi.comnih.gov
Anti-proliferative and Cytotoxic Effects Across Cancer Cell Lines
PMX464 has shown the ability to decrease proliferation and survival in various cancer cell types. nih.govmdpi.comnih.gov The effects can be more pronounced under hypoxic conditions in some cell lines. nih.govnih.gov
Studies on colorectal cancer cell lines, including HT29, HCT116, SW480, and SW620, have demonstrated the anti-proliferative effects of PMX464. nih.govnih.govnih.govuniv-lorraine.fr For instance, PMX464 has been shown to decrease the proliferation of various colorectal cancer cells. nih.gov Low doses that are ineffective under normoxic conditions can decrease proliferation under hypoxia. nih.gov
In HT29 cells, PMX464 inhibited Trx1 function, which correlated with decreased proliferation and survival, with the effect being more marked under hypoxia. nih.govresearchgate.net Clonogenic assays have further confirmed these proliferation results in HT29 cells. nih.gov
While PMX464 induces apoptosis in colorectal cancer cells, the effect has been described as modest compared to control drugs like camptothecin (B557342) and is late in onset. nih.gov
Here is a summary of findings in colorectal cancer cell lines:
| Cell Line | Effect of PMX464 | Conditions Tested | Key Findings | Source |
| HT29 | Decreased proliferation and survival, modest apoptosis | Normoxia, Hypoxia | Inhibited Trx1 function, effect more marked under hypoxia, G1/S cell cycle block | nih.govresearchgate.net |
| HCT116 | Cytotoxic and anti-proliferative effects | Hypoxia | Cell cycle block in G2/M phase reported in one study | nih.govnih.gov |
| SW480 | Anti-proliferative effects | Normoxia, Hypoxia | Effects demonstrated by growth assays | researchgate.netnih.govuniv-lorraine.fr |
| SW620 | Anti-proliferative effects | Normoxia, Hypoxia | Effects demonstrated by growth assays | researchgate.netnih.govuniv-lorraine.fr |
PMX464 has shown activity in certain breast cancer cell lines, including MCF7, MDA-MB-435, and MDA-N. nih.govmdpi.comnih.gov Studies have indicated that PMX464 induces cytotoxic and anti-proliferative effects in breast cancer cell lines. researchgate.netnih.gov
While specific detailed data on all the listed breast cancer cell lines and PMX464 treatment were not extensively found in the provided context, the compound was identified as having particular activity in MCF7, MDA-MB-435, and MDA-N in an analysis on the NCI-60 cell panel. nih.gov
PMX464 has been reported to have potent growth inhibitory activity against renal cancer cell lines. nih.gov An analysis on the NCI-60 cell panel highlighted PMX464's particular activity in renal cancer cell lines. nih.govmdpi.com
Cell Cycle Progression Inhibition
Inhibition of cell cycle progression is one of the mechanisms by which PMX464 exerts its antineoplastic effects. nih.gov
Research indicates that PMX464 can induce a cell cycle block in the G1/S phase in certain cancer cell lines. nih.govresearchgate.netmedchemexpress.com This effect has been particularly evident in HT29 colorectal cancer cells, especially under hypoxic conditions and at lower drug concentrations. nih.gov The proposed mechanism for this G1/S block is related to the inhibition of Trx1 function, which is involved in providing reducing equivalents to ribonucleotide reductase, an enzyme essential for DNA synthesis. nih.gov
It is worth noting that in contrast to the G1/S arrest observed in HT29 cells, a study with HCT116 colorectal tumor cells reported that PMX464 induced a block in the G2/M phase. nih.gov This suggests that the effect on cell cycle progression may vary depending on the specific cell type. nih.gov
| Cell Line | Cell Cycle Effect | Proposed Mechanism | Conditions Tested | Source |
| HT29 | G1/S phase arrest | Inhibition of Trx1 function, affecting ribonucleotide reductase activity | Hypoxia, Normoxia | nih.gov |
| HCT116 | G2/M phase block (in one study) | Potentially related to inhibition of cysteine residues in tubulin by a Trx1 inhibitor | Not specified | nih.gov |
PMX464 is a synthetic chemical compound investigated for its potential antitumor properties. It is characterized as a novel benzothiazole (B30560) substituted cyclohexadienone, also referred to as a quinol nih.govnih.govcancertools.org. PMX464 has been identified as a putative inhibitor of the thioredoxin (Trx1)/thioredoxin reductase (TrxR1) system nih.govnih.govresearchgate.net. This system plays a crucial role in maintaining cellular redox homeostasis, regulating proliferation, DNA synthesis, and modulating transcription factors and cell death researchgate.netresearchgate.net.
Preclinical studies have explored the cellular pharmacology and in vivo efficacy of PMX464, particularly in the context of cancer treatment nih.govcancertools.orgnih.gov.
Mechanisms of Cell Death Induction
PMX464's mechanism of action involves the inhibition of the thioredoxin system, particularly Trx1 function nih.govnih.gov. In colorectal tumor cells (HT29), PMX464 inhibits Trx1 function without altering its expression levels nih.govnih.govresearchgate.net. This inhibition correlates with decreased proliferation and survival in these cells nih.govnih.gov. While PMX464 can induce apoptosis in HT29 cells under both normoxic and hypoxic conditions, this effect is described as modest and late in onset, becoming evident only after 48 hours of exposure nih.gov. The primary effect of PMX464 on HT29 cells appears to be cell cycle inhibition, specifically inducing a G1/S phase arrest nih.govnih.govresearchgate.net. This G1/S block is particularly evident under hypoxic conditions and at lower drug concentrations nih.govresearchgate.net. The disruption of the Trx1/TrxR1 signaling pathway, which is involved in DNA synthesis via ribonucleotide reductase, may explain the observed G1/S arrest nih.gov.
Beyond the thioredoxin system, PMX464 has been shown to inhibit protein disulfide isomerase (PDI) function, although at significantly higher concentrations compared to its effect on Trx1 researchgate.net. Preliminary results suggest that PMX464 inhibits PDI function at concentrations of 400–600 µM, whereas Trx inhibition occurs at approximately 10 µM researchgate.net. The compound is also reported to perturb redox homeostasis and inhibit NF-κB and HIF signal transduction pathways slideserve.com. Additionally, PMX464 has been shown to attenuate reactive oxygen species (ROS) generation induced by CRP-XL researchgate.net.
Enhanced Efficacy Under Hypoxic Conditions
A notable characteristic of PMX464 is its enhanced anti-proliferative effect under hypoxic conditions in certain cancer cell lines, such as colorectal tumor cells nih.govnih.govresearchgate.netuni-regensburg.denih.gov. Concentrations of PMX464 that are ineffective under normoxic conditions become effective in decreasing proliferation and angiogenic growth factor production during hypoxia (1% O2) nih.gov. In HT29 cells, the inhibition of functional Trx1 by PMX464 is more marked under hypoxic conditions nih.govnih.govresearchgate.net. This increased efficacy in a low-oxygen environment may be linked to the critical role that Trx1 plays in cells exposed to hypoxia nih.gov.
Differential Sensitivity and Selectivity Profile
PMX464 exhibits a differential sensitivity profile across various cell types, showing greater activity against certain tumor cells compared to normal cells nih.govnih.govresearchgate.netuni-regensburg.deaacrjournals.org. This differential sensitivity suggests a potential therapeutic window nih.govaacrjournals.org.
Relative Resistance of Quiescent Endothelial Cells
Quiescent human umbilical vein endothelial cells (HUVEC) demonstrate relative resistance to PMX464 compared to proliferating endothelial cells and tumor cells nih.govnih.govresearchgate.netaacrjournals.org. While proliferating HUVEC are sensitive to PMX464 in terms of proliferation and survival, quiescent HUVEC are resistant nih.govnih.govaacrjournals.org. This resistance in quiescent endothelial cells may be attributed to lower levels of functional Trx1 compared to their proliferating counterparts nih.govresearchgate.net.
Relative Resistance of Normal Fibroblasts
Normal fibroblasts, such as MRCV cells, also show relative resistance to PMX464 nih.govnih.govresearchgate.netresearchgate.netuni-regensburg.deaacrjournals.org. This resistance might be explained by the very low or undetectable levels of Trx1 protein in these cells nih.govresearchgate.netaacrjournals.org. However, fibroblasts can become sensitive to PMX464 at higher concentrations (≥1 µM), suggesting the involvement of other potential targets at elevated doses nih.govresearchgate.net.
In Vivo Antitumor Investigations
Activity in Human Tumor Xenograft Models (e.g., RXF 944XL Renal Xenografts)
PMX464 has demonstrated in vivo antitumor activity cancertools.orgnih.govacs.orgximbio.com. Studies have shown its activity against subcutaneously growing human RXF 944XL renal cancer cells in nude mice cancertools.orgnih.govacs.orgximbio.com. This activity in tumor xenografts is correlated with the compound's ability to inhibit thioredoxin reductase cancertools.org. PMX464 has also shown significant growth inhibition in the highly angiogenic renal hypernephroma xenograft RXF 944XL model slideserve.com.
Anti-Angiogenic Potential
PMX464 has shown promise as a potential chemotherapeutic drug with anti-angiogenic activity. researchgate.netmdpi.com This activity is linked to its effects on endothelial cells and its influence on key factors involved in angiogenesis, such as Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). researchgate.netnih.gov
Effects on Proliferating Endothelial Cells
Studies have demonstrated that PMX464 exerts anti-proliferative effects on endothelial cells, including Human Umbilical Vein Endothelial Cells (HUVEC). researchgate.netnih.gov This inhibition of proliferation is evident after drug incubation, with maximum effects observed after 72 hours. researchgate.net While proliferating endothelial cells were found to be sensitive to PMX464, quiescent endothelial cells were relatively resistant. nih.gov This differential sensitivity suggests a potential therapeutic benefit in targeting rapidly dividing cells characteristic of angiogenesis. nih.gov
Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Production
PMX464 has been shown to influence the levels and activity of HIF-1α and VEGF, two critical regulators of angiogenesis. researchgate.netnih.gov HIF-1α is a transcription factor that plays a key role in the cellular response to hypoxia and is often found at high levels in many cancers. researchgate.netnih.govnih.gov It regulates the transcription of genes involved in adaptation to low oxygen conditions, including VEGF, which promotes the formation of new blood vessels. nih.govnih.gov
Research indicates that PMX464 can prevent the hypoxia-induced increase of VEGF at subtoxic concentrations in certain cancer cell lines. researchgate.net This suggests that PMX464 may contribute to its anti-angiogenic effects by interfering with the HIF-1α/VEGF pathway. researchgate.netresearchgate.net Thioredoxin-1 (Trx-1), a protein targeted by PMX464, is known to increase both aerobic and hypoxia-induced HIF-1α, further supporting the link between PMX464's mechanism of action and the regulation of this pathway. researchgate.netnih.gov
Anti-Trypanosomal Efficacy in Parasitic Models
PMX464 has also demonstrated potent trypanocidal activity in vitro, showing promise as a potential treatment for African sleeping sickness, a disease caused by Trypanosoma brucei. nih.govuni-bielefeld.denih.gov
In Vitro Trypanocidal Potency
Studies have identified PMX464 as having potent trypanocidal activity with EC50 values typically below 100 nM against Trypanosoma brucei. nih.govuni-bielefeld.denih.govfao.orgresearchgate.net This indicates that relatively low concentrations of PMX464 are effective at inhibiting the growth and survival of the parasite in laboratory settings. PMX464 exhibits a rapid cytocidal effect on trypanosomes, leading to cell death rather than just inhibiting growth. nih.govuni-bielefeld.denih.gov After only a few hours of exposure, parasites ceased growing and began to die. nih.gov
The mechanism of action involves the targeting of the trypanothione (B104310) system, which is unique and essential to trypanosomes and absent in mammalian cells. nih.govuni-bielefeld.defao.org PMX464 treatment leads to a loss of trypanothione (T(SH)2) and inhibition of tryparedoxin peroxidase (TryP), key components of the parasite's defense against oxidative stress. nih.govuni-bielefeld.denih.gov Enzyme assays have confirmed that T(SH)2 and TryP are inhibited by PMX464 in a time- and concentration-dependent manner. nih.govuni-bielefeld.denih.gov
Comparison with Established Anti-Trypanosomal Agents (e.g., Melarsen (B1215594) Oxide)
PMX464 has been compared to established anti-trypanosomal agents, such as the arsenical drug melarsen oxide. nih.govuni-bielefeld.denih.gov Studies have shown that PMX464 exhibits a rapid cytocidal activity similar to that of melarsen oxide. nih.govuni-bielefeld.denih.gov Trypanosomes incubated with concentrations of PMX464 approximately five times their EC50 value started to die after a similar timeframe as those treated with melarsen oxide at approximately five times its EC50 value. nih.gov This suggests that PMX464 possesses a comparable speed of action in inducing parasite death in vitro to this established drug. nih.gov
While direct comparative EC50 values can vary depending on the specific assay conditions and parasite strains used, some studies report EC50 values for PMX464 in the low nanomolar range, comparable in potency to pentamidine (B1679287) and melarsoprol (B1676173) under identical conditions in some instances. core.ac.uk
Therapeutic Applications and Translational Research Directions
Role as a Potential Anticancer Agent
PMX464 has demonstrated promising activity against a range of cancer cell lines, including those derived from colorectal, renal, and breast cancers. nih.govmdpi.comaacrjournals.orgnih.govrndsystems.com Its anticancer activity is thought to involve the inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells and plays a crucial role in maintaining redox homeostasis, promoting proliferation, and protecting against oxidative stress-induced cell death. mdpi.comnih.govnih.govmdpi.comnih.gov
Monotherapy Considerations
As a single agent, PMX464 has shown cytotoxic and anti-proliferative effects in various cancer cell lines. mdpi.comnih.govrndsystems.com Studies in colorectal cancer cells, such as HT29, have indicated that PMX464 can inhibit Trx1 function, leading to a cell cycle block, primarily in the G1/S phase, and subsequent cellular toxicity. nih.govrndsystems.com While effective at certain concentrations, particularly under hypoxic conditions, the mode of action appears to be a combination of cytotoxic and reversible cytostatic events, suggesting that repeated administration might be necessary to prevent tumor cell repopulation. nih.gov
The effectiveness of PMX464 as a monotherapy can be influenced by the cellular environment. For instance, its effect in colon carcinoma cells has been shown to be limited under normoxic conditions but becomes more pronouncedly cytotoxic under hypoxia. mdpi.com This highlights the potential for PMX464 to target the hypoxic regions of tumors, which are often resistant to conventional therapies.
Combination Therapy Strategies
Given the complex nature of cancer and the potential for resistance development, research has also investigated PMX464's utility in combination with other therapeutic modalities.
Chemosensitization with Existing Agents (e.g., Doxorubicin)
PMX464 has shown potential as a chemosensitizing agent, enhancing the effectiveness of existing chemotherapies. Studies using breast cancer cell lines, such as MCF-7, have demonstrated that PMX464 can induce significant chemosensitization to doxorubicin (B1662922). aacrjournals.orgnih.gov This effect was observed in cells treated with PMX464 and in MCF-7 cells where Trx expression was silenced, suggesting that targeting the Trx system contributes to this sensitization. aacrjournals.org This chemosensitizing effect was further enhanced under hypoxic conditions. aacrjournals.org
Interactive Table 1: Chemosensitization of MCF-7 Cells by PMX464 to Doxorubicin
| Cell Line (Condition) | Treatment | Effect on Doxorubicin Sensitivity | Supporting Evidence |
| MCF-7 (Parental) | PMX464 pretreatment | Sensitization observed | nih.gov |
| MCF-7 (Trx silenced) | PMX464 treatment | Significant chemosensitization | aacrjournals.org |
| MCF-7 (Trx silenced, Hypoxic) | PMX464 treatment | Further enhanced chemosensitization | aacrjournals.org |
These findings suggest that combining PMX464 with agents like doxorubicin could potentially improve therapeutic outcomes, particularly in tumors where the Trx system is active or under hypoxic conditions.
Radiosensitization in Cancer Cells
Beyond chemosensitization, PMX464 has also demonstrated radiosensitizing properties in cancer cells. In experiments combining PMX464 with radiation, MCF-7 breast cancer cells showed increased radiosensitivity at 2Gy under both normoxic and hypoxic conditions. aacrjournals.org This suggests that PMX464 can make cancer cells more vulnerable to the effects of radiation therapy, potentially by interfering with their ability to repair radiation-induced damage, which is often linked to the redox balance maintained by systems like the Trx system. nih.gov
Targeting the Tumor Microenvironment and Angiogenesis
The tumor microenvironment, including factors like hypoxia and angiogenesis, plays a critical role in tumor growth, progression, and resistance to therapy. nih.govresearchgate.netnottingham.ac.uk PMX464 has shown effects that could impact this environment. It has demonstrated anti-proliferative activity against human umbilical vein endothelial cells (HUVECs), which are crucial for the formation of new blood vessels (angiogenesis) that supply tumors. nih.govaacrjournals.orgmdpi.com
Studies have indicated that PMX464's effects on endothelial cells and tumor cells, particularly under hypoxic conditions, suggest potential antiangiogenic effects. aacrjournals.orgnih.govmdpi.com By inhibiting the proliferation of endothelial cells and potentially decreasing the production of angiogenic growth factors, PMX464 could help to limit the blood supply to the tumor, thereby hindering its growth and potentially making it more susceptible to other therapies. nih.govmdpi.com The differential sensitivity observed between proliferating endothelial cells and quiescent ones suggests a selective targeting of actively growing vasculature within the tumor. aacrjournals.orgnih.gov
Application in Antiparasitic Drug Development
In addition to its anticancer potential, PMX464 has also been investigated for its activity against parasites, specifically Trypanosoma brucei, the causative agent of African sleeping sickness. nih.govuni-bielefeld.denih.gov This research direction emerged from the observation that certain anticancer agents, including quinols, exhibited potent trypanocidal activity. nih.govuni-bielefeld.deresearchgate.net
Unlike mammalian cells, trypanosomes rely on a unique dithiol, trypanothione (B104310) (T(SH)2), and the trypanothione system for maintaining redox balance, rather than the thioredoxin system. nih.govuni-bielefeld.denih.gov Studies with PMX464 have established that it is a rapidly cytocidal agent against T. brucei, causing a loss of intracellular trypanothione and inhibiting key enzymes in the trypanothione system, such as tryparedoxin peroxidase (TryP). nih.govuni-bielefeld.denih.govresearchgate.net
Interactive Table 2: PMX464 Activity Against Trypanosoma brucei
| Target in T. brucei | Effect of PMX464 | Resulting Impact on Parasite | Supporting Evidence |
| Trypanothione (T(SH)2) | Loss/Depletion | Disruption of redox balance | nih.govuni-bielefeld.denih.govresearchgate.net |
| Tryparedoxin peroxidase (TryP) | Inhibition | Impaired peroxide detoxification | nih.govuni-bielefeld.denih.gov |
| Trypanothione synthetase overexpression | Decreased sensitivity to PMX464 | Confirms T(SH)2 as a target | nih.govuni-bielefeld.deresearchgate.net |
The inhibitory activities of PMX464 and its analogues against these trypanosomal targets show a good correlation with their growth inhibition of T. brucei. nih.govuni-bielefeld.deresearchgate.net The finding that overexpression of trypanothione synthetase decreases sensitivity to PMX464 further supports T(SH)2 as a key target. nih.govuni-bielefeld.deresearchgate.net This indicates that the quinol pharmacophore, as present in PMX464, represents a novel lead structure for the development of new drugs against African sleeping sickness. nih.govuni-bielefeld.denih.govresearchgate.net
Lead Structure for New Anti-African Sleeping Sickness Drugs
PMX464 has shown potent trypanocidal activity against Trypanosoma brucei, the parasite that causes African sleeping sickness nih.govuni-bielefeld.de. This disease is a significant health problem in sub-Saharan Africa, with existing treatments often being toxic or difficult to administer nih.gov.
Studies have indicated that PMX464 targets the trypanothione metabolism in T. brucei nih.govuni-bielefeld.de. Trypanothione is a unique dithiol in trypanosomes that is essential for maintaining intracellular thiol redox balance and defense against oxidative stress nih.govresearchgate.net. PMX464 has been shown to cause a loss of trypanothione (T(SH)₂) and inhibit key enzymes in this pathway, including tryparedoxin peroxidase (TryP) and a glutathione (B108866) peroxidase-like tryparedoxin-dependent peroxidase nih.gov.
The inhibitory activities of various quinol analogues, including PMX464, against these targets have shown a good correlation with their growth inhibition of Trypanosoma brucei nih.govuni-bielefeld.de. Overexpression of trypanothione synthetase in T. brucei decreased sensitivity to PMX464, further supporting T(SH)₂ as a key target nih.govuni-bielefeld.de. These findings suggest that the quinol pharmacophore, present in PMX464, could serve as a valuable lead structure for the development of new drugs to treat African sleeping sickness nih.govuni-bielefeld.de.
| Target in Trypanosoma brucei | Effect of PMX464 |
| Trypanothione (T(SH)₂) | Loss |
| Tryparedoxin Peroxidase (TryP) | Inhibited |
| Tryparedoxin-dependent peroxidase | Inhibited |
| Trypanothione synthetase (overexpression) | Decreased sensitivity to PMX464 |
Potential in Anti-Inflammatory Therapeutics
PMX464 has demonstrated anti-inflammatory properties, which are believed to be mediated, at least in part, through its effects on redox-sensitive pathways nih.govnih.govmedchemexpress.cn.
Modulating Inflammatory Responses in Epithelial and Endothelial Cells
Research has shown that PMX464 can inhibit proinflammatory activation in both epithelial and endothelial cells nih.govnih.govmedchemexpress.cnscispace.com. In human type II alveolar epithelial cells (A549), PMX464 reduced the expression of inflammatory markers such as Intercellular Adhesion Molecule-1 (ICAM-1), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and CXCL8 when stimulated with IL-1β nih.govmedchemexpress.cn.
The compound also inhibited key components of the NF-κB pathway, a central regulator of inflammatory responses. Specifically, PMX464 was found to inhibit IL-1β-induced NF-κB DNA binding, nuclear translocation of the NF-κB p65 subunit, IκBα degradation, IκB phosphorylation, and IκB kinase (IKK) activity in A549 cells nih.govmedchemexpress.cn.
Similar inhibitory effects on ICAM-1 expression and function were observed in human lung microvascular endothelial cells (HLMVEC), suggesting that PMX464's anti-inflammatory effects extend to endothelial cells nih.gov. This indicates a potential therapeutic application for PMX464 in lung inflammatory disorders by targeting both epithelial and endothelial cells nih.gov.
However, studies using siRNA-mediated silencing of Thioredoxin-1 (Trx) did not mirror the effects of PMX464 on inflammatory markers or IκBα degradation/phosphorylation in A549 cells nih.govnih.govmedchemexpress.cn. This suggests that while PMX464 is considered a putative thioredoxin inhibitor, its anti-inflammatory properties might involve targets other than Trx, potentially including other thiol proteins or upstream components of the NF-κB pathway nih.govnih.gov.
| Inflammatory Marker/Pathway Component | Effect of PMX464 in A549 Cells (IL-1β stimulated) | Effect of PMX464 in HLMVEC |
| ICAM-1 expression | Reduced | Reduced |
| GM-CSF expression | Reduced | Not assessed |
| CXCL8 expression | Reduced | Not assessed |
| NF-κB DNA binding | Inhibited | Not assessed |
| NF-κB p65 nuclear translocation | Inhibited | Not assessed |
| IκBα degradation | Inhibited | Not assessed |
| IκB phosphorylation | Inhibited | Not assessed |
| IKK activity | Inhibited | Not assessed |
Exploration as an Antiplatelet Agent
PMX464 has also been explored for its potential as an antiplatelet agent nih.govmdpi.complos.orgresearchgate.netnih.govscience.govmdpi.com. Platelet activation plays a crucial role in thrombosis, and targeting oxidoreductases involved in platelet function is an area of interest plos.orgscience.gov.
Studies using PMX464 and another thioredoxin inhibitor, PX-12, have investigated their effects on platelet function and thrombus formation plos.orgnih.gov. These inhibitors were found to affect the oxidation state of thiols in several cell surface proteins on platelets plos.orgnih.gov. Key receptors involved in platelet adhesion and activation, such as the collagen receptor GPVI and the von Willebrand factor receptor GPIb, were affected plos.orgnih.gov.
Experimental validation demonstrated that PMX464 selectively inhibited GPVI-mediated platelet activation and attenuated ristocetin-induced GPIb-vWF-mediated platelet agglutination plos.orgnih.gov. These findings suggest a role for thioredoxin in regulating platelet reactivity through proteins critical for early platelet responses at sites of vessel injury (GPVI and GPIb) plos.orgnih.gov. This research highlights a potential opportunity to repurpose PMX464 as an antiplatelet agent plos.orgnih.gov.
| Platelet Function/Component | Effect of PMX464 |
| Oxidation state of surface thiols | Affected |
| GPVI-mediated platelet activation | Selectively inhibited |
| GPIb-vWF-mediated agglutination | Attenuated |
| GPVI receptor | Affected (oxidation state of thiols) |
| GPIb receptor | Affected (oxidation state of thiols) |
Current Status in Preclinical Development
PMX464 is considered to be in preclinical development nih.govnih.govresearchgate.net. Much of the research to date has focused on elucidating its mechanisms of action and exploring its potential in various in vitro and in vivo models.
Studies have investigated PMX464's effects on cancer cell lines, demonstrating cytotoxic and anti-proliferative effects, particularly under hypoxic conditions nih.govnih.govresearchgate.netnih.govuni-regensburg.de. Its activity as a putative inhibitor of the thioredoxin system has been central to many of these investigations rndsystems.commedchemexpress.comcaymanchem.com.
Advancement to Clinical Trials (Current Limitations)
Despite promising preclinical findings in various areas, including its potential against African sleeping sickness, inflammatory conditions, and as an antiplatelet agent, PMX464 has not yet advanced to clinical trials mdpi.com. While the exact reasons for this lack of clinical translation are not explicitly detailed in the provided information, several factors can contribute to compounds not progressing from preclinical to clinical stages. These can include issues related to pharmacokinetics, toxicity observed in further preclinical studies, manufacturing challenges, or strategic decisions by the developing organizations.
One source mentions that PMX464 showed anticancer properties but "never advanced to clinical trials" mdpi.com. Another source, in the context of thioredoxin system inhibitors, notes that while several are in preclinical development, including PMX464, the clinical development of a related compound, PX-12, faced feasibility issues as an intravenous infusion nih.gov. This suggests that challenges in translating the activity of this class of compounds to a clinical setting may exist.
Further research would be required to understand the specific limitations that have prevented PMX464 from entering clinical development.
Advanced Research Methodologies and Techniques in Pmx464 Studies
Cell-Based Functional Assays
Cell-based functional assays are fundamental in assessing the biological impact of PMX464 on living cells. These assays provide quantitative data on cellular responses to PMX464 exposure, including changes in growth, division, and survival. Studies have been conducted using various cell lines, including colorectal tumor cells (HT29), human umbilical vein endothelial cells (HUVEC), and MRCV lung fibroblasts, often under both normoxic and hypoxic conditions to mimic diverse physiological environments. nih.govnih.govresearchgate.net
Proliferation and Clonogenic Survival Assays
Proliferation assays are used to measure the rate of cell growth and multiplication after treatment with PMX464. These assays typically involve counting cell numbers over a defined period. nih.govaacrjournals.org Clonogenic survival assays, on the other hand, assess the ability of single cells to grow into colonies after exposure to PMX464, providing a measure of reproductive integrity and long-term survival. nih.govaacrjournals.orgd-nb.info
Research findings indicate that PMX464 inhibits proliferation and clonogenic survival in colorectal tumor cells (HT29), with enhanced effects observed under hypoxic conditions. nih.govnih.govresearchgate.net Normal cell types, such as quiescent HUVEC and MRCV fibroblasts, have shown relative resistance to these anti-proliferative effects. nih.govnih.govresearchgate.net
Cell Cycle Analysis (e.g., Flow Cytometry)
Cell cycle analysis, commonly performed using flow cytometry with propidium (B1200493) iodide staining, is employed to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). nih.govresearchgate.netnih.gov This technique helps to identify if PMX464 treatment leads to cell cycle arrest at a specific phase, which can contribute to its anti-proliferative effects.
Studies have shown that PMX464 induces a G1/S phase arrest in HT29 cells, particularly under hypoxic conditions and at lower drug concentrations. nih.gov High doses of PMX464 (1 µM) have also been observed to arrest HT29 cells in the G1/S phase under normoxic conditions. nih.gov
Apoptosis and Cell Death Assays
Apoptosis and cell death assays, such as Annexin V/propidium iodide staining followed by flow cytometry, are used to quantify the extent of programmed cell death induced by PMX464. nih.govnih.govexeter.ac.ukresearchgate.net These assays help to determine if the decrease in cell viability is due to apoptotic or other cell death mechanisms.
Research indicates that PMX464 induces only modest apoptosis in HT29 cells, suggesting that its primary effect on these cells is due to cell cycle inhibition rather than significant induction of apoptosis. nih.govnih.govresearchgate.net
Biochemical and Enzyme Activity Assays
Biochemical and enzyme activity assays are employed to investigate the molecular targets of PMX464, particularly its effects on key enzymes involved in cellular redox homeostasis. These assays can be performed using purified enzymes or cell lysates.
Thioredoxin and Thioredoxin Reductase Functional Assays
Functional assays for thioredoxin (Trx) and thioredoxin reductase (TrxR) are used to measure the enzymatic activity of these proteins in the presence of PMX464. The insulin (B600854) reduction assay is a common method for assessing Trx1 function, while the DTNB assay is used for TrxR1 function. nih.gov PMX464 has been reported as a putative inhibitor of the thioredoxin-thioredoxin reductase (Trx-TrxR) system. tocris.comrndsystems.com
Studies have shown that PMX464 inhibits Trx1 function in HT29 cell lysates, and this inhibition is more pronounced under hypoxic conditions. nih.gov In cell-free systems, PMX464 inhibits the Trx1-dependent reduction of insulin. nih.gov However, PMX464 did not inhibit TrxR1 function in the DTNB assay in cell-free systems. nih.gov This suggests that PMX464 primarily acts as a functional inhibitor of Trx1. nih.gov
Trypanothione (B104310) System Enzyme Assays
In parasitic organisms like trypanosomes, the trypanothione system plays a vital role in maintaining redox balance, analogous to the thioredoxin and glutathione (B108866) systems in mammals. uni-bielefeld.denih.govfao.org Enzyme assays are used to investigate the effects of PMX464 on components of this unique system, such as trypanothione (T(SH)2), tryparedoxin peroxidase (TryP), and tryparedoxin-dependent peroxidase (TDPX). uni-bielefeld.denih.govnih.govrockefeller.edu
Molecular Biology and Gene Expression Analysis
Molecular biology and gene expression analysis techniques are fundamental to understanding the cellular impact of PMX464. These methods allow researchers to investigate changes in protein levels, gene transcription, and the functional consequences of these alterations following PMX464 exposure.
Protein Expression and Post-Translational Modification Analysis
Beyond simple expression levels, understanding post-translational modifications (PTMs) is critical as these modifications can significantly alter protein activity and function. PMX464 is known to be a thiol-reactive compound, suggesting it can directly interact with cysteine residues on proteins, a form of chemical modification wikipedia.orgmims.com. Studies on the thioredoxin system highlight the importance of PTMs like S-nitrosylation and glutathionylation in regulating Trx activity metabolomicsworkbench.orgguidetopharmacology.orgguidetopharmacology.orgeurekaselect.com.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) has been specifically applied to study protein modification by PMX464. In research investigating PMX464's effects in Trypanosoma brucei, MALDI-TOF MS was used to analyze the binding of PMX464 to tryparedoxin peroxidase (TDPX). These studies showed a mass increase in TDPX following incubation with PMX464, consistent with the binding of one molecule of PMX464 per molecule of TDPX, indicating a direct modification of the protein by the compound wikipedia.org. Mass spectrometry has also been used to observe the formation of a complex between Mycobacterium tuberculosis thioredoxin (MtbTrxCC40S) and PMX464 fishersci.at.
Microarray Analysis for Gene Upregulation (e.g., TrxR1)
Microarray analysis is a powerful tool for simultaneously assessing the expression levels of thousands of genes, providing a broad view of the transcriptional changes induced by a compound. This technique has been instrumental in identifying genes significantly affected by PMX464 treatment.
A notable application of microarray analysis in PMX464 research was conducted using RNA samples isolated from HCT116 colorectal cancer cells treated with PMX464. At a concentration of 1 μM for 24 hours, microarray analysis revealed that out of 10,000 examined genes, the only gene significantly upregulated was Thioredoxin reductase 1 (TrxR1) guidetopharmacology.org. This finding strongly suggested a key role for the Trx1/TrxR1 pathway in the mechanism of action of PMX464 guidetopharmacology.org.
Table 1: Microarray Analysis of PMX464 Treatment on Gene Expression in HCT116 Cells
| Treatment Conditions | Genes Examined | Upregulated Genes | Significantly Upregulated Gene (Example) |
| 1 μM PMX464 for 24 hours | 10,000 | 1 | TrxR1 guidetopharmacology.org |
This specific upregulation of TrxR1 observed via microarray analysis provided crucial evidence supporting the hypothesis that PMX464 targets the thioredoxin system guidetopharmacology.org.
RNA Interference (RNAi) for Target Validation and Gene Silencing
RNA interference (RNAi), particularly using small interfering RNAs (siRNAs), is a valuable technique for specifically reducing the expression of target genes. This allows researchers to assess the functional contribution of a particular protein to cellular processes and validate potential drug targets.
RNAi has been applied in PMX464 studies to help validate the roles of Trx and TrxR1 as molecular targets and to discern whether PMX464's effects are solely mediated through inhibiting these proteins epa.govwikipedia.orgnih.gov. For example, siRNA-mediated silencing of Trx was used in A549 alveolar epithelial cells to investigate if PMX464's anti-inflammatory effects were exclusively due to Trx inhibition. These studies indicated that some of PMX464's effects were independent of direct Trx silencing, suggesting the involvement of other targets or mechanisms wikipedia.orgnih.gov. Similarly, TrxR1 knockdown using siRNA has been employed in studies of other TrxR inhibitors to confirm TrxR1 as a primary target, demonstrating reduced cellular sensitivity to the inhibitor when TrxR1 expression is reduced epa.gov. This approach is directly applicable and relevant to validating TrxR1 as a target for PMX464.
Structural and Biophysical Approaches
Structural and biophysical techniques provide detailed information about the interaction between PMX464 and its target molecules, including binding sites and the nature of the interaction.
High-Performance Liquid Chromatography (HPLC) for Binding Site Elucidation
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. In the context of PMX464 research, HPLC has been employed to investigate the binding of PMX464 to its target proteins and to analyze changes in cellular thiol levels.
HPLC studies have provided insights into the interaction between PMX464 and Thioredoxin 1 (Trx1). These studies indicated that PMX464 might bind to all five cysteine residues present in Trx1, including the critical cysteine residues located at the active site (positions 32 and 35) guidetopharmacology.org. This suggests a broad interaction profile with the cysteine thiols of Trx1.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for Protein Modification Studies
As mentioned in Section 5.3.1, MALDI-TOF MS is a powerful technique for analyzing proteins and peptides, particularly for detecting modifications. Its application in PMX464 research has been specifically valuable in confirming and characterizing the direct binding of PMX464 to target proteins.
A notable example is the use of MALDI-TOF MS to study the interaction of PMX464 with tryparedoxin peroxidase (TDPX) from Trypanosoma brucei. Analysis by MALDI-TOF MS showed a specific increase in the mass of TDPX after incubation with PMX464. This mass shift corresponded to the molecular weight of PMX464, confirming the formation of a complex where one molecule of PMX464 was bound per molecule of TDPX wikipedia.org. This direct evidence of protein modification by PMX464 is crucial for understanding its molecular mechanism of action, particularly its thiol-reactive nature. MALDI-TOF MS has also been used in broader proteomic studies to identify proteins from biological samples fishersci.atnih.gov, a technique that could be applied to identify other proteins modified by PMX464.
In Vivo Pharmacological Models
In vivo studies are crucial for understanding the efficacy, pharmacokinetics, and pharmacodynamics of PMX464 within living organisms. These models provide insights that cannot be fully replicated by in vitro methods, particularly regarding the systemic effects and interactions within a complex biological environment.
Tumor Xenograft Studies
Tumor xenograft models, which involve implanting human cancer cells into immunocompromised mice, have been utilized to evaluate the antitumor activity of PMX464. These studies aim to determine the compound's ability to inhibit tumor growth and progression in a living system that mimics aspects of human cancer.
Research findings indicate that PMX464 has shown significant growth inhibition in specific tumor xenograft models. For instance, studies have demonstrated its efficacy against the highly angiogenic renal hypernephroma xenograft model RXF 944XL slideserve.com. Comparative efficacy studies have also been conducted using PMX464 against human colon xenograft models, such as HCT 116, and melanoma xenograft models, such as MDA-MB-435 slideserve.com.
While detailed data on the extent of inhibition and specific treatment regimens are often presented in the primary literature, these xenograft studies collectively support the potential of PMX464 as an antitumor agent by demonstrating its ability to reduce tumor burden in vivo slideserve.comnih.gov. The mechanism is thought to involve the inhibition of Trx-1, which is often upregulated in cancer cells and plays a role in proliferation and survival, particularly under hypoxic conditions prevalent in tumors nih.govmdpi.commdpi.comnih.gov.
Data from tumor xenograft studies highlight the in vivo antitumor potential of PMX464:
| Xenograft Model | Observed Effect | Reference |
| Renal hypernephroma (RXF 944XL) | Significant growth inhibition | slideserve.com |
| Colon (HCT 116) | Growth inhibition | slideserve.com |
| Melanoma (MDA-MB-435) | Growth inhibition | slideserve.com |
These findings suggest that PMX464's in vitro cytotoxic and anti-proliferative effects on cancer cell lines, including colorectal and breast cancer cells, translate into tangible antitumor activity in vivo models nih.govmdpi.com.
Parasitic Infection Models
In addition to cancer research, PMX464 has been investigated for its potential against parasitic infections, particularly those caused by trypanosomatids. These parasites, such as Trypanosoma brucei, the causative agent of African sleeping sickness, possess a unique dithiol called trypanothione (T(SH)₂) and related enzymes like tryparedoxin peroxidase (TryP), which are crucial for their redox balance and survival uni-bielefeld.deresearchgate.netjci.org. PMX464 has been identified as a potent anti-trypanosomal inhibitor targeting this trypanothione metabolism uni-bielefeld.deresearchgate.net.
In vivo studies using parasitic infection models, such as mice infected with Trypanosoma congolense, have been conducted to evaluate the efficacy of PMX464 researchgate.netnih.gov. These models are essential for assessing the compound's ability to clear parasites and prevent relapse in a living host.
Research has shown that PMX464 is rapidly cytocidal against Trypanosoma brucei in vitro uni-bielefeld.de. Studies have revealed that PMX464 leads to a loss of trypanothione and inhibits enzymes like tryparedoxin peroxidase uni-bielefeld.deresearchgate.net. The binding of PMX464 to trypanothione is notably tight uni-bielefeld.de. Overexpression of trypanothione synthetase in T. brucei has been shown to decrease sensitivity to PMX464, further indicating that trypanothione is a key target uni-bielefeld.de.
While specific detailed in vivo efficacy data in terms of parasite load reduction or survival rates from PMX464 treatment in parasitic models were not extensively detailed in the provided snippets beyond the general indication of antitrypanosomal activity and targeting of trypanothione metabolism uni-bielefeld.deresearchgate.netresearchgate.netnih.gov, the focus on targeting the unique trypanothione system highlights a distinct application of PMX464 beyond its role as a Trx-1 inhibitor in mammalian systems uni-bielefeld.deresearchgate.net. Studies evaluating other compounds in Trypanosoma congolense infected mice models demonstrate the methodology used in this area of research, typically involving administering the test substance and monitoring parasite presence and relapse researchgate.netnih.gov.
The investigation of PMX464 in parasitic infection models underscores its potential as a lead structure for developing new drugs against diseases like African sleeping sickness by targeting essential parasite-specific redox pathways uni-bielefeld.de.
Comparative Analysis and Analogue Research
Comparison with Other Thioredoxin System Inhibitors
PMX464's activity has been compared to other known inhibitors of the thioredoxin system to understand its relative potency and specificity.
PX-12
PX-12 (also referred to as IV-2 in some contexts) is recognized as a competitive, irreversible inhibitor of thioredoxin 1 (Trx1). Its inhibitory mechanism involves the irreversible thioalkylation of Cys73 within Trx1. caymanchem.comselleckchem.commedkoo.comnih.gov Studies have shown that PX-12 can suppress the growth of cancer cells, with its efficacy correlating with Trx1 mRNA expression. caymanchem.com PX-12 has been shown to reduce hypoxia-induced levels of HIF-1α protein, as well as the expression of VEGF and iNOS. caymanchem.comselleckchem.com It inhibits the growth of various cell lines, including MCF-7 and HT-29 cells, with reported IC50 values in the low micromolar range. caymanchem.comselleckchem.com
IV-2 (Alkyl-2-imidazolyl disulfide)
IV-2, chemically known as alkyl-2-imidazolyl disulfide, is another compound studied for its effects on the thioredoxin system. In comparative studies evaluating the activity of PMX464 and IV-2 in breast cancer cell lines (primarily MCF-7), normal fibroblasts, and human endothelial cells, both compounds demonstrated cytotoxic effects on proliferating endothelial and tumor cells under normoxic and hypoxic conditions. aacrjournals.org PMX464 generally showed greater potency than IV-2 in these contexts, with IC50 values for PMX464 ranging from 0.5 to 1 µM compared to 5 to 10 µM for IV-2 in proliferating cells. aacrjournals.org However, fibroblasts and quiescent endothelial cells exhibited resistance to PMX464. aacrjournals.org Research suggests that while Trx1 is a main target for IV-2, PMX464 may have additional targets. aacrjournals.org
Ethaselen
Ethaselen is characterized as an orally active and selective inhibitor of thioredoxin reductase (TrxR). medchemexpress.commedchemexpress.cn Its mechanism involves specific binding to the unique selenocysteine-cysteine redox pair located in the C-terminal active site of mammalian TrxR1. medchemexpress.com This is distinct from the reported mechanism of PMX464, which primarily targets Trx1 function. nih.govnih.govmdpi.com Ethaselen has shown potent inhibition of TrxR and is being investigated as an antitumor agent, particularly in non-small cell lung cancer, by targeting TrxR. medchemexpress.commedchemexpress.cn
The comparative data on the potency of PMX464 and IV-2 in certain cell lines is summarized in the table below:
| Compound | Cell Type (Condition) | IC50 (µM) | Citation |
| PMX464 | Proliferating EC and Tumor Cells (Normoxic/Hypoxic) | 0.5-1 | aacrjournals.org |
| IV-2 | Proliferating EC and Tumor Cells (Normoxic/Hypoxic) | 5-10 | aacrjournals.org |
| PMX464 | Fibroblasts | >1 | aacrjournals.org |
| PMX464 | Quiescent EC | >10 | aacrjournals.org |
| PX-12 | MCF-7 cells | 1.9 | caymanchem.comselleckchem.com |
| PX-12 | HT-29 cells | 2.9 | caymanchem.comselleckchem.com |
Structure-Activity Relationship (SAR) Studies of Quinol Analogues
PMX464 belongs to a class of compounds known as quinols, specifically (hetero)aromatic 4-hydroxycyclohexa-2,5-dienones. nih.govuni-bielefeld.de SAR studies on these quinol analogues have been conducted to understand how structural modifications influence their biological activity. These compounds are believed to function as double Michael acceptors, forming covalent bonds with their protein targets. nih.govresearchgate.net
Research involving a series of quinol analogues, including PMX464, has shown activity against various cancer cell lines and the parasite Trypanosoma brucei. uni-bielefeld.denih.govresearchgate.netnih.gov Studies on Trypanosoma brucei revealed that several quinol analogues exhibited potent trypanocidal activity in the low nanomolar range. nih.govresearchgate.net The inhibitory activities of these analogues against targets such as trypanothione (B104310) (T(SH)2) and tryparedoxin peroxidase (TryP) correlated well with their ability to inhibit the growth of Trypanosoma brucei. uni-bielefeld.deresearchgate.netfao.org For instance, PMX464 was shown to bind to monothiols like glutathione (B108866) and L-cysteine, and more tightly to the dithiol trypanothione. uni-bielefeld.deresearchgate.netfao.org Overexpression of trypanothione synthetase in T. brucei decreased sensitivity to PMX464, suggesting that trypanothione is a key target for quinols in this organism. researchgate.net
However, SAR studies also indicated that many quinol analogues, while potent against T. brucei, demonstrated limited selectivity over mammalian cells (e.g., MRC5 fibroblasts). nih.govresearchgate.net Efforts to improve selectivity by attaching transporter motifs were explored, which generally led to increased selectivity but reduced potency against the parasite. nih.gov Detailed SAR of the reactive 4-hydroxycyclohexa-2,5-dien-1-one (B14170900) pharmacophore has been investigated, leading to the development of numerous potent anticancer quinols. nih.gov
Distinctions in Mechanism of Action from Other Classes of Agents
PMX464 is characterized as a thiol-reactive quinol that is thought to inhibit the thioredoxin system. medchemexpress.comnih.govuni-bielefeld.de Its primary reported mechanism involves the functional inhibition of Trx1, seemingly without directly inhibiting thioredoxin reductase (TrxR) function in cell-free assays. nih.gov This is a key distinction when compared to inhibitors like Ethaselen, which selectively targets TrxR by binding to its selenocysteine-cysteine active site. medchemexpress.commedchemexpress.cn
Other classes of agents may target different components of the cellular redox system or utilize entirely different mechanisms. For example, some compounds might directly generate reactive oxygen species (ROS), while others might inhibit enzymes involved in antioxidant defense pathways distinct from the thioredoxin system, such as the glutathione system. nih.gov PMX464's action as a thiol-reactive compound that interferes with the redox cycling of Trx1 places it within a specific category of redox-modulating agents. nih.govuni-bielefeld.de Its proposed mechanism as a double Michael acceptor also distinguishes it from agents that interact with targets through non-covalent binding or other types of chemical reactions. nih.govresearchgate.net
Future Research Directions and Unanswered Questions
Identification and Validation of Novel Molecular Targets
While PMX464 is primarily recognized as a putative inhibitor of the thioredoxin (Trx1)/thioredoxin reductase (TrxR1) system, studies suggest the existence of other potential targets, particularly in different cell types nih.govaacrjournals.orgnih.gov. For instance, in endothelial cells and fibroblasts, which show relative resistance compared to certain cancer cell lines, the effects of PMX464 may involve targets beyond Trx1 nih.govaacrjournals.orgnih.gov. Research indicates that PMX464 can bind to all five cysteine residues of Trx1, including those in the active site nih.govmdpi.com. However, the precise nature and functional significance of interactions with other proteins, such as EndoPDI in endothelial cells, warrant further investigation nih.gov. Identifying and validating these novel molecular targets is crucial for a comprehensive understanding of PMX464's mechanism of action and its differential effects across various cell types and disease states.
Comprehensive Elucidation of Differential Mechanisms in Various Cell Types and Pathologies
PMX464 exhibits differential effects depending on the cell type and the prevailing conditions, such as hypoxia nih.govaacrjournals.orgnih.govmdpi.com. For example, it shows enhanced hypoxic anti-proliferative effects in colorectal tumor cells, while quiescent endothelial cells and fibroblasts are relatively resistant nih.govnih.govmdpi.com. This suggests that the molecular mechanisms underlying PMX464's activity may vary significantly between normal and cancerous cells, as well as between different cancer types. Further research is needed to fully elucidate these differential mechanisms, including how PMX464 impacts redox signaling pathways, cell cycle progression, and apoptosis in distinct cellular contexts nih.govnih.gov. Understanding these variations is essential for predicting therapeutic responses and identifying patient populations most likely to benefit from PMX464-based therapies.
Strategies for Enhancing Selectivity and Minimizing Off-Target Effects
The potential for PMX464 to interact with multiple targets raises questions about its selectivity and the possibility of off-target effects aacrjournals.org. While studies suggest a therapeutic benefit due to the relative resistance of some normal cells, enhancing the selectivity of PMX464 for specific targets in diseased cells remains a key area for future research nih.govnih.govaacrjournals.org. Strategies could involve structural modifications of the PMX464 molecule to improve its binding affinity for desired targets or the development of targeted delivery systems to concentrate the compound in specific tissues or cell populations oncotarget.com. Minimizing off-target interactions is crucial for reducing potential toxicity and improving the therapeutic index.
Exploration of Synergistic Combinations with Emerging Therapies
Given its potential to modulate redox pathways and induce cell cycle arrest, PMX464 may exhibit synergistic effects when combined with other therapeutic agents nih.govaacrjournals.orgub.edu. For instance, studies have explored its combination with radiotherapy, showing increased radiosensitivity in certain cancer cells aacrjournals.org. The potential for synergistic interactions with emerging therapies, such as immunotherapy, targeted therapies, or other redox-modulating agents, warrants further investigation. Identifying optimal drug combinations could lead to enhanced therapeutic efficacy and potentially overcome mechanisms of resistance.
Development of Advanced Preclinical Models for Translational Relevance
To accurately assess the potential of PMX464 for clinical application, the development and utilization of advanced preclinical models are essential google.com. This includes employing more complex in vitro models that mimic the tumor microenvironment or other disease-relevant conditions, as well as utilizing in vivo models that better reflect human disease pathology and response to therapy. Such models can provide valuable insights into PMX464's pharmacokinetics, pharmacodynamics, efficacy, and potential for off-target effects in a more physiologically relevant setting.
Investigation into PMX464’s Role in Other Redox-Related Diseases
Beyond cancer and trypanosomiasis, the involvement of the thioredoxin system and redox imbalance is implicated in a wide range of other diseases, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions researchgate.netmdpi.comingentaconnect.com. Given PMX464's activity as a putative thioredoxin inhibitor and its demonstrated anti-inflammatory properties, exploring its potential therapeutic role in these other redox-related pathologies represents a significant avenue for future research researchgate.netmdpi.comingentaconnect.comnih.gov. Studies investigating its effects on oxidative stress, inflammation, and cellular dysfunction in relevant disease models are warranted.
Addressing Potential Mechanisms of Resistance and Adaptive Responses
As with many therapeutic agents, the development of resistance or adaptive responses by target cells or pathogens is a potential challenge researchgate.net. Future research should investigate the mechanisms by which cells or pathogens might develop resistance to PMX464. This could involve studying alterations in target protein expression or function, activation of alternative survival pathways, or changes in drug metabolism or efflux. Understanding these resistance mechanisms is crucial for designing strategies to overcome them, such as developing new PMX464 analogs or identifying effective combination therapies.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| PMX464 | 482697 jkchemical.com |
Data Table: Differential Sensitivity to PMX464
| Cell Type | Condition | Sensitivity to PMX464 (Relative) | Key Findings | Source |
| HT29 (Colorectal Cancer) | Normoxia | Sensitive | Inhibits Trx1 function, decreases proliferation and survival. nih.govnih.gov | nih.govnih.gov |
| HT29 (Colorectal Cancer) | Hypoxia | Increased Sensitivity | Enhanced Trx1 inhibition, more marked effects at lower doses. nih.govnih.gov | nih.govnih.gov |
| HUVEC (Endothelial Cells) | Normoxia | Sensitive | Inhibition of proliferation and survival; Trx1 function inhibited. nih.govaacrjournals.org | nih.govaacrjournals.org |
| HUVEC (Endothelial Cells) | Hypoxia | Sensitive | Inhibition of proliferation and survival; Trx1 function not inhibited. nih.gov | nih.gov |
| Quiescent HUVEC | Normoxia/Hypoxia | Relatively Resistant | Undetectable Trx1 protein; PMX464 does not alter Trx1 function. nih.govnih.gov | nih.govnih.gov |
| MRCV (Fibroblasts) | Normoxia/Hypoxia | Relatively Resistant | Low/undetectable Trx1 levels; sensitivity at higher doses (>= 1 μM) suggests other targets. nih.govaacrjournals.orgnih.gov | nih.govaacrjournals.orgnih.gov |
| MCF-7 (Breast Cancer) | Normoxia/Hypoxia | Cytotoxic | Potential antiangiogenic effects. aacrjournals.org | aacrjournals.org |
| Trypanosoma brucei | In vitro | Potent Trypanocidal | Rapid cytocidal effect; targets trypanothione (B104310), TryP, and TDPX. nih.govuni-bielefeld.de | nih.govuni-bielefeld.de |
Q & A
Q. What is the primary biochemical mechanism of PMX464 in inhibiting thioredoxin (Trx) function, and how can this be experimentally validated?
PMX464 covalently binds to the active-site cysteine residue (Cys37) of Trx through Michael addition, disrupting its redox activity . To validate this, use enzyme activity assays (e.g., insulin disulfide reduction assay) and structural techniques like X-ray crystallography (as demonstrated in Mycobacterium tuberculosis Trx studies) . Include controls with Trx mutants (e.g., C40S) to confirm specificity.
Q. Which cell models are most appropriate for studying PMX464’s anti-inflammatory effects in airway epithelial research?
Q. How does PMX464 modulate NF-κB signaling, and what experimental approaches can dissect its upstream/downstream effects?
PMX464 inhibits IKK complex activation upstream of NF-κB, as shown via immunoprecipitation and kinase assays . To map pathways:
- Use phospho-specific antibodies for IκBα degradation and p65 nuclear translocation.
- Combine with siRNA knockdown of Trx/Trx reductase to isolate Trx-dependent vs. independent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between PMX464’s reported Trx inhibition and siRNA studies showing Trx-independent effects on cytokine release?
- Perform dual knockdowns of Trx and Trx reductase to account for compensatory redox systems .
- Use redox proteomics (e.g., ICAT labeling) to identify alternative targets (e.g., glutathione peroxidase or peroxiredoxins) .
- Validate findings in Trx-knockout murine models to assess in vivo relevance.
Q. What methodological improvements are needed to evaluate PMX464’s efficacy in 3D cell culture systems for airway disease modeling?
- Transition from monolayer A549 cultures to 3D organoids or decellularized lung scaffolds to study mucus rheology and epithelial-stromal interactions .
- Integrate real-time oxidative stress sensors (e.g., roGFP2) to quantify redox changes in situ .
Q. How does PMX464 exhibit pleiotropic effects across cell types (e.g., fibroblasts vs. endothelial cells), and what multi-omics strategies can elucidate context-dependent mechanisms?
- Conduct cell-type-specific transcriptomics (scRNA-seq) to map differential redox gene expression (e.g., TXNIP, SOD2) .
- Pair with metabolomics (LC-MS) to track thiol-disulfide ratios and lipid mediator profiles (e.g., prostaglandins) .
Data Analysis & Validation
Q. What statistical criteria should guide dose-response studies of PMX464 to account for its cytocidal vs. cytostatic effects?
- Use Hill slope analysis to distinguish EC50 (anti-proliferative) from LC50 (cytocidal) values, particularly in trypanocidal assays .
- Apply time-lapse microscopy to correlate drug exposure duration with cell viability (Annexin V/PI staining) .
Q. How can researchers address batch variability in PMX464’s activity due to its thiol-reactive nature?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
